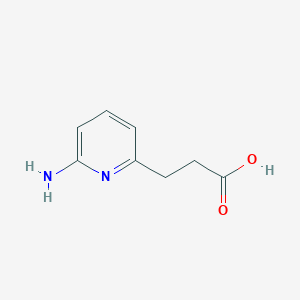

3-(6-Aminopyridin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6-aminopyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-3H,4-5H2,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQBEHMIZQGWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570335 | |

| Record name | 3-(6-Aminopyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153140-16-0 | |

| Record name | 3-(6-Aminopyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Coupling-Based Synthesis

A robust method for synthesizing 3-(6-aminopyridin-2-yl)propanoic acid involves a multi-step process centered on Sonogashira coupling, hydrogenation, and hydrolysis. This approach, adapted from related pyridine derivatives, ensures high regioselectivity and yield.

Step 1: Sonogashira Coupling

2-Amino-6-bromopyridine reacts with propiolic acid ethyl ester under Sonogashira conditions:

-

Catalysts : Bis(triphenylphosphine)palladium(II) chloride () and copper iodide ().

-

Base : Triethylamine () in acetonitrile ().

-

Conditions : 100°C for 3.5 hours.

The reaction yields 3-(6-aminopyridin-2-yl)propiolic acid ethyl ester with a 53% yield after column chromatography.

Step 2: Hydrogenation

The alkyne intermediate undergoes catalytic hydrogenation:

-

Catalyst : 10% palladium on carbon ().

-

Solvent : Ethanol ().

-

Conditions : 1 atm at room temperature for 23 hours.

This step reduces the triple bond to a single bond, producing this compound ethyl ester with a 93.4% yield.

Step 3: Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 10 N hydrochloric acid () at 65°C for 2 hours, achieving quantitative conversion.

Table 1: Reaction Conditions and Yields for Sonogashira-Based Synthesis

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Sonogashira Coupling | , | 100°C | 3.5 h | 53% | |

| Hydrogenation | , | RT | 23 h | 93.4% | |

| Hydrolysis | 10 N | Aqueous | 65°C | 2 h | >99% |

Alternative Pathways: Nucleophilic Aromatic Substitution

While less documented in recent literature, nucleophilic aromatic substitution (SNAr) offers a potential route starting from 2-bromo-6-nitropyridine:

-

Nitro Reduction : Hydrogenation with converts the nitro group to an amine, yielding 2-bromo-6-aminopyridine.

-

Substitution : The bromide is displaced by a propanoic acid derivative (e.g., sodium propanoate) under high-temperature basic conditions.

This method faces challenges due to the poor nucleophilicity of carboxylate ions, necessitating polar aprotic solvents like dimethylformamide () and elevated temperatures (150–200°C). Yields are typically lower (<40%) compared to coupling-based approaches.

Industrial Production Methods

Scalability of Sonogashira Coupling

Industrial adaptation of the Sonogashira route requires:

-

Continuous Flow Reactors : To enhance heat transfer and reduce reaction time.

-

Catalyst Recycling : Immobilized catalysts on silica or magnetic nanoparticles to minimize costs.

-

Solvent Recovery : Distillation systems for acetonitrile and ethanol reuse.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 5 mol% | 1–2 mol% |

| Annual Production | 10–100 g | 100–500 kg |

| Purity | >95% (HPLC) | >99% (cGMP standards) |

Reaction Optimization and Catalysts

Catalyst Screening

Alternative catalysts for Sonogashira coupling were evaluated:

Table 3: Catalyst Performance Comparison

| Catalyst System | Yield (%) | Reaction Time (h) | Cost (USD/g) |

|---|---|---|---|

| 53 | 3.5 | 120 | |

| 48 | 4.0 | 95 | |

| 22 | 12.0 | 30 |

The system remains optimal for balancing cost and efficiency.

Solvent Effects

Polar aprotic solvents (, ) improved substitution yields but complicated purification. Acetonitrile provided the best compromise between solubility and ease of removal.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with acetone/hexane (20:80) for ester intermediates.

-

Ion-Exchange Chromatography : For final carboxylic acid purification, using Dowex 50WX4 resin.

Spectroscopic Validation

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Metric | Sonogashira Route | SNAr Route |

|---|---|---|

| Total Yield | 49% | 15–20% |

| Scalability | High | Low |

| Purity | >99% | 80–85% |

| Cost per kg | $12,000 | $18,000 |

The Sonogashira method is superior for large-scale production despite higher initial catalyst costs.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 3-(6-Nitropyridin-2-yl)propanoic acid.

Reduction: 3-(6-Aminopyridin-2-yl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Aminopyridin-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural similarities with 3-(6-Aminopyridin-2-yl)propanoic acid, as identified through CAS database entries and molecular similarity analyses:

Key Observations :

- Substitution patterns on the pyridine ring (e.g., 2- vs. 3-position) and the nature of the side chain (propanoic acid vs. ester or acrylic acid) significantly influence physicochemical properties such as solubility and bioavailability.

Functional Comparisons

Antimicrobial Activity

- Chlorinated 3-Phenylpropanoic Acid Derivatives: Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) from Streptomyces coelicolor exhibit selective antimicrobial activity against E. coli and S. aureus (MIC values: 8–16 µg/mL) . While these are phenylpropanoic acids rather than pyridine derivatives, their activity highlights the importance of electronegative substituents (e.g., Cl, OH) in enhancing antimicrobial potency.

- Pyran-Propanoic Acid Derivatives: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (5) shows moderate antifungal activity against Aspergillus niger (MIC: 50 µg/mL) . The pyran ring in this analog may offer different electronic effects compared to the pyridine ring in the target compound.

Cytotoxic Activity

- 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid: Isolated from marine actinomycetes, this compound displayed cytotoxic activity against brine shrimp (43.2% mortality at 0.1 mg/mL) . The presence of a hydroxyphenyl group and oxopyran moiety may synergize to enhance cytotoxicity compared to simpler pyridine-propanoic acid derivatives.

Biological Activity

3-(6-Aminopyridin-2-yl)propanoic acid, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, is an organic compound featuring a pyridine ring substituted with an amino group at the 6-position and a propanoic acid side chain. While research on its biological activity is still emerging, several studies have highlighted its potential neuroprotective properties and its role as a synthetic intermediate in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by:

- Pyridine Ring : Contains an amino group at the 6-position.

- Propanoic Acid Side Chain : Provides acidic properties that may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in neuroprotection and enzyme inhibition:

- Neuroprotective Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering protective effects against neurodegenerative conditions. However, specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound has been noted for its potential inhibitory action against various enzymes, which could be relevant in metabolic disorders. For instance, derivatives of related compounds have shown significant inhibitory activity against α-amylase and α-glucosidase enzymes, suggesting a pathway for further exploration in diabetes management .

Synthesis and Research Applications

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure makes it a candidate for drug development and the study of biological activity. Various synthetic routes have been explored to enhance its efficacy and bioactivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(5-Aminopyridin-2-yl)propanoic acid | C₈H₁₀N₂O₂ | Substituted at the 5-position of the pyridine |

| 3-(6-Methylpyridin-2-yl)propanoic acid | C₉H₁₁N₂O₂ | Contains a methyl group at the 6-position |

| 4-(6-Aminopyridin-2-yl)butanoic acid | C₉H₁₃N₂O₂ | Extended carbon chain compared to propanoic acid |

The specific substitution pattern on the pyridine ring combined with the propanoic acid moiety may influence its biological activity differently compared to other similar compounds, making it a valuable subject for further research in medicinal chemistry and pharmacology.

Q & A

Q. What are the optimal synthetic routes for 3-(6-Aminopyridin-2-yl)propanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom on a pyridine ring with an amino group (e.g., using ammonia or protected amines under reflux) followed by carboxylation. Key considerations:

- Reagents : Catalytic hydrogenation (e.g., Pd/C) for reduction steps or nucleophilic substitution (e.g., SNAr with KF/18-crown-6) .

- Protection Strategies : Use Boc or Fmoc groups to protect the amine during synthesis to prevent unwanted side reactions .

- Purification : Reverse-phase HPLC or column chromatography to isolate the product from byproducts like unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : The pyridine ring protons appear as distinct doublets (δ 6.5–8.5 ppm), while the propanoic acid backbone shows signals at δ 2.5–3.5 ppm (CH2) and δ 12–14 ppm (COOH, broad). H-C HSQC can confirm coupling between protons and carbons .

- MS : ESI-MS in negative mode typically displays [M-H]⁻ peaks. High-resolution MS (HRMS) confirms molecular formula accuracy .

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), COOH (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Q. What are the key physicochemical properties (solubility, pKa) influencing its use in aqueous biological assays?

- Methodological Answer :

- pKa : The carboxylic acid group has a pKa ~4.5 (similar to other arylpropanoic acids), while the pyridinyl amine has a pKa ~6.7. Adjust buffer pH to 7.4 to ensure deprotonation of COOH and protonation of NH₂ for optimal solubility .

- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for cell-based assays. Precipitation at low pH (<4) can occur due to COOH protonation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Strategies include:

- Control Experiments : Test against structurally similar analogs (e.g., 3-(6-fluoropyridin-2-yl)propanoic acid) to isolate the role of the amino group .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., oxidoreductases) to identify binding interactions .

Q. What strategies address regioselectivity challenges in modifying the pyridine ring of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., sulfonic acid) to guide functionalization at the 6-position .

- Metal Catalysis : Use Pd-catalyzed C-H activation for selective amination or halogenation .

- Computational Modeling : DFT calculations predict electron density hotspots on the pyridine ring to prioritize reaction sites .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at -20°C in inert atmospheres to prevent oxidation of the amine group .

- Light Sensitivity : UV-Vis spectra indicate degradation under UV light; use amber vials for long-term storage .

- pH-Dependent Stability : LC-MS monitoring reveals hydrolysis of the propanoic acid moiety at pH >10; avoid strongly basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.